molecular formula C10H12INO B7936649 2-(Cyclopropylmethoxy)-5-iodoaniline

2-(Cyclopropylmethoxy)-5-iodoaniline

Cat. No.: B7936649
M. Wt: 289.11 g/mol
InChI Key: IMWUKWLIBJBCAJ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-iodoaniline is an organic compound that features a cyclopropylmethoxy group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-iodoaniline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(Cyclopropylmethoxy)aniline.

    Iodination: The aniline derivative is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid like acetic acid. The reaction is typically carried out at room temperature to moderate conditions to ensure selective iodination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aniline ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Cyclopropylmethoxy)-5-azidoaniline.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-iodoaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-iodoaniline depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-5-bromoaniline
  • 2-(Cyclopropylmethoxy)-5-chloroaniline
  • 2-(Cyclopropylmethoxy)-5-fluoroaniline

Uniqueness

2-(Cyclopropylmethoxy)-5-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. This makes it a valuable compound in synthetic chemistry for introducing iodine into complex molecules.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWUKWLIBJBCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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